rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide, cis
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Overview
Description
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide, cis: is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide, cis typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring with a trifluoromethyl group can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment to Benzamide: The cyclopropyl intermediate is then reacted with benzoyl chloride or benzamide derivatives under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group and benzamide moiety can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide, cis exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclopropyl ring provides rigidity to the structure. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]acetamide
- N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]propionamide
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the cyclopropyl ring. While rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide, cis has a benzamide group, similar compounds may have acetamide or propionamide groups.
- Unique Features: The presence of the benzamide moiety in this compound provides unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2375250-61-4 |
---|---|
Molecular Formula |
C11H10F3NO |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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